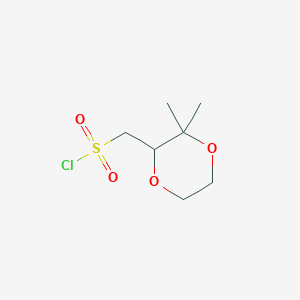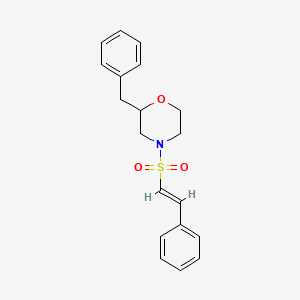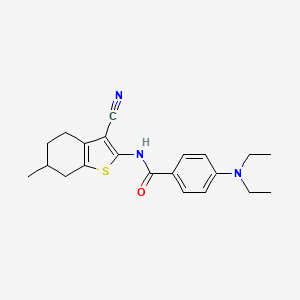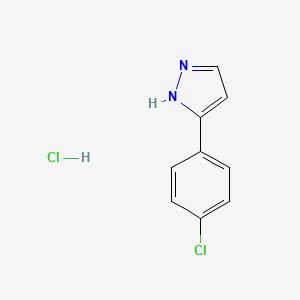
(3,3-二甲基-1,4-二氧六环-2-基)甲磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO4S. It is a derivative of dioxane, a heterocyclic organic compound. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry.
科学研究应用
Chemistry
In chemistry, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is used as a reagent for introducing the methanesulfonyl group into organic molecules. This functional group is important in various chemical transformations and synthesis of complex molecules.
Biology and Medicine
In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It can also be used in the synthesis of pharmaceutical intermediates.
Industry
In the industrial sector, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is used in the production of specialty chemicals and materials. Its reactivity makes it useful for creating polymers and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 3,3-dimethyl-1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as in laboratory preparation, with optimizations for yield and purity.
化学反应分析
Types of Reactions
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Major Products
Substitution Products: Depending on the nucleophile, the major products can be sulfonamides, sulfonate esters, or sulfonate salts.
Hydrolysis Product: The hydrolysis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride yields (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonic acid.
作用机制
The mechanism of action of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive, making it an effective reagent for introducing sulfonyl groups into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacks the dioxane ring structure.
Tosyl Chloride: Another sulfonyl chloride compound, often used in similar reactions but with a different aromatic ring structure.
Uniqueness
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to its dioxane ring, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions.
属性
IUPAC Name |
(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZAAAGPAVCHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2934703.png)


![2-(4-chlorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2934710.png)
![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)
![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)

![N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2934716.png)

![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)

![Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2934724.png)


